molecular formula C13H24N2O3 B15222379 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester

Cat. No.: B15222379
M. Wt: 256.34 g/mol
InChI Key: VTODXASCPLATSM-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[35]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the hydroxymethyl and ester groups. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
  • 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylMethyl)-, 1,1-dimethylethyl ester

Uniqueness

2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions compared to its analogs. This functional group enhances its versatility in synthetic applications and potential biological activity.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-13(9-15)6-10(7-16)4-5-14-13/h10,14,16H,4-9H2,1-3H3

InChI Key

VTODXASCPLATSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCN2)CO

Origin of Product

United States

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